molecular formula C12H8IN3 B6350865 3-Iodo-2-phenylimidazo[1,2-b]pyridazine CAS No. 1426142-79-1

3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Katalognummer: B6350865
CAS-Nummer: 1426142-79-1
Molekulargewicht: 321.12 g/mol
InChI-Schlüssel: FPXPIPUZSOQBDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-2-phenylimidazo[1,2-b]pyridazine (CAS 1023697-90-6) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a halogenated imidazo[1,2-b]pyridazine scaffold, a privileged structure in the development of biologically active molecules . The iodine atom at the C3 position makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the efficient introduction of diverse aryl, heteroaryl, and alkynyl substituents to create targeted compound libraries for biological screening . The imidazo[1,2-b]pyridazine core is isosteric to other nitrogen-containing heterocycles and serves as a key pharmacophore in probes and inhibitors targeting various enzymes and receptors . Researchers utilize this scaffold in projects ranging from kinase inhibitor discovery to the development of compounds for central nervous system targets . As a versatile synthetic intermediate, 3-Iodo-2-phenylimidazo[1,2-b]pyridazine facilitates the exploration of structure-activity relationships (SAR) and is a critical building block in the lead optimization phase. This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with care following all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

3-iodo-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPIPUZSOQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The reaction proceeds via nucleophilic attack of the amine group in 3-aminopyridazine on the α-bromoketone, followed by cyclization to form the bicyclic imidazo[1,2-b]pyridazine core. Introducing iodine at the 3-position necessitates either pre-halogenated aminopyridazines or post-synthetic iodination. For example:

  • 3-Amino-6-iodopyridazine serves as a critical intermediate, synthesized by refluxing 3-amino-6-chloropyridazine in 57% hydroiodic acid (HI) at elevated temperatures.

  • α-Bromo-4'-dimethylaminoacetophenone is a preferred α-bromoketone due to its electron-donating groups, which enhance reactivity.

Optimization and Challenges

Key challenges include controlling halogen interference during cyclization. The presence of iodine in 3-aminopyridazine reduces the nucleophilicity of adjacent nitrogen atoms, directing alkylation to the desired position. Reaction conditions typically involve:

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Base : Sodium bicarbonate or potassium carbonate

  • Temperature : 80–100°C for 12–24 hours

Yields for analogous compounds range from 55% to 81%, depending on halogen size and steric effects.

Halogen Exchange Reactions for Post-Synthetic Iodination

Post-synthetic iodination offers a versatile route to introduce iodine at the 3-position. This method avoids the instability of iodinated aminopyridazines during condensation.

Direct Iodination Using Metal Catalysts

Palladium-catalyzed halogen exchange reactions enable efficient substitution of chlorine or bromine with iodine. For instance:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine undergoes iodination using NaI in the presence of Pd(OAc)₂ and Xantphos ligand.

  • Conditions : DMF at 120°C for 18 hours, yielding 72–85% of the iodinated product.

Ultrasound-Assisted Metal-Free Iodination

Recent advances employ ultrasound irradiation to enhance reaction efficiency without metal catalysts. A representative protocol includes:

  • Reagents : N-iodosuccinimide (NIS) as the iodine source

  • Solvent : Acetonitrile

  • Time : 2 hours under ultrasound (40 kHz)

  • Yield : 68–75%

This method reduces side reactions and simplifies purification, making it environmentally favorable.

One-Pot Multi-Component Synthesis

One-pot strategies streamline synthesis by combining condensation and iodination steps. A modified protocol adapted from imidazo[1,2-a]pyridine synthesis involves:

Reaction Components

  • Acetophenone derivatives : Provide the phenyl group at the 2-position.

  • 2-Aminopyridazine : Forms the pyridazine ring.

  • Iodine source : [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) facilitates in situ bromination and subsequent iodination.

Procedure and Outcomes

  • Conditions : Solvent-free, Na₂CO₃ as base, 100°C for 8 hours.

  • Yield : 70–78% after column chromatography.

This method excels in atom economy but requires precise stoichiometry to avoid polyhalogenation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Condensation55–8112–24 hoursHigh regioselectivityRequires pre-halogenated intermediates
Metal-catalyzed iodination72–8518 hoursCompatible with diverse substratesCostly palladium catalysts
Ultrasound-assisted68–752 hoursEco-friendly, rapidModerate yields
One-pot synthesis70–788 hoursStreamlined processSensitive to stoichiometry

Purification and Characterization

Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v). Characterization relies on:

  • NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and iodine-induced deshielding.

  • Mass Spectrometry : Molecular ion peaks at m/z 321.12 (C₁₂H₈IN₃).

  • X-ray Crystallography : Confirms the planar imidazo[1,2-b]pyridazine core and iodine positioning.

Industrial-Scale Considerations

Scaling up synthesis requires addressing:

  • Cost of iodinating agents : NIS is preferable to NaI due to higher efficiency.

  • Waste management : Recycling Pd catalysts in metal-based methods reduces environmental impact.

  • Process safety : Ultrasound methods minimize exposure to high temperatures and toxic solvents .

Analyse Chemischer Reaktionen

Halogenation of Imidazo[1,2-b]pyridazine Derivatives

Halogenation reactions are essential for introducing functional groups that can be further modified. For 3-iodo-2-phenylimidazo[1,2-b]pyridazine, iodination typically involves the use of iodine or iodine-based reagents.

Iodination Reaction

  • Reagents : Iodine (I2) or N-iodosuccinimide (NIS).

  • Conditions : Generally performed in organic solvents at room temperature or elevated temperatures.

  • Product : 3-Iodo-2-phenylimidazo[1,2-b]pyridazine.

Cross-Coupling Reactions

Cross-coupling reactions are crucial for forming carbon-carbon bonds. The 3-iodo substituent can be used as a leaving group in palladium-catalyzed reactions.

Reaction TypeConditionsProduct
Suzuki CouplingPd(PPh3)4, arylboronic acid, base3-Aryl-2-phenylimidazo[1,2-b]pyridazine
Heck CouplingPd(OAc)2, alkene, base3-Alkenyl-2-phenylimidazo[1,2-b]pyridazine

Nucleophilic Substitution

Nucleophilic substitution reactions can replace the iodo group with various nucleophiles.

NucleophileConditionsProduct
Sodium cyanideDMF, heat3-Cyano-2-phenylimidazo[1,2-b]pyridazine
ThiophenolBase, solvent3-Phenylthio-2-phenylimidazo[1,2-b]pyridazine

Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Imidazo[1,2-b]pyridazine derivatives have shown significant biological activities, including antimicrobial, antiparasitic, and binding affinity to amyloid plaques .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Iodo-2-phenylimidazo[1,2-b]pyridazine and its derivatives have shown promise in drug development, particularly in the following areas:

  • Antimycobacterial Activity : Research has identified derivatives of imidazo[1,2-b]pyridazine with significant activity against Mycobacterium tuberculosis. A high-throughput screening campaign revealed several compounds with promising efficacy against this pathogen, indicating potential for new tuberculosis treatments .
  • Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases are critical targets in cancer therapy, and imidazo[1,2-b]pyridazine derivatives may provide a scaffold for developing new anticancer agents.
  • Amyloid Plaque Imaging : Certain derivatives have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease. These compounds could serve as novel imaging agents for positron emission tomography (PET), aiding in the diagnosis and monitoring of Alzheimer's progression .

Biological Research

The biological applications of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine extend beyond antimicrobial activity:

  • Antifungal Properties : Some studies suggest that derivatives of this compound exhibit antifungal activity, making them candidates for developing new antifungal agents.
  • Anti-inflammatory Effects : Research indicates that specific derivatives may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Synthetic Methodologies

The unique structure of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine allows for diverse synthetic applications:

  • Nucleophilic Substitution Reactions : The presence of iodine makes this compound suitable for nucleophilic substitution reactions, facilitating the synthesis of various functionalized derivatives. These reactions are crucial for modifying biological activity and enhancing pharmacological profiles.
  • Ultrasound-Assisted Synthesis : Recent advancements have demonstrated the use of ultrasound-assisted techniques to iodinate imidazo[1,2-b]pyridazines efficiently. This method enhances reaction rates and yields while being environmentally friendly .

Case Study 1: Antimycobacterial Activity

A study conducted at the Guangzhou Institutes of Biomedicine and Health screened over 18,000 compounds from a library and identified several imidazo[1,2-b]pyridazine derivatives with significant activity against M. tuberculosis. The most active compounds featured specific substitutions on the phenyl ring that enhanced their biological efficacy.

Case Study 2: Imaging Agents for Alzheimer's Disease

In a study evaluating binding affinities for amyloid plaques, certain imidazo[1,2-b]pyridazine derivatives showed high binding affinities (Ki values ranging from 11.0 to >1000 nM). These results suggest their potential as effective imaging agents for Alzheimer's disease diagnosis.

Wirkmechanismus

The mechanism of action of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by targeting specific bacterial enzymes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Substituent Effects :

  • Halogenation: The iodine atom in 3-iodo-2-phenylimidazo[1,2-b]pyridazine allows for Suzuki or Sonogashira couplings, unlike non-halogenated analogs (e.g., 2-phenylimidazo[1,2-b]pyridazine) . Chloro or bromo derivatives (e.g., 6-chloro-2-trifluoromethylimidazo[1,2-b]pyridazine, ) are also common but differ in reactivity and steric demand.
  • Aromatic Substituents: The 2-phenyl group enhances π-π stacking in kinase inhibitors (e.g., VEGFR2 inhibitors, ), while 6-phenoxy groups improve hinge-region binding in kinase inhibition .

Pharmacological Activity Comparisons

Key Findings :

  • Antiparasitic Activity: The 2-phenyl derivative () exhibits nanomolar efficacy against Haemonchus contortus, comparable to ivermectin, likely due to interactions with parasite ion channels .
  • Kinase Inhibition: Substituents at positions 3 and 6 critically influence potency. For example, 6-phenoxy derivatives () show strong VEGFR2 affinity, while 3-iodo groups enable further derivatization for selectivity .
  • Oral Bioavailability : LP-922761 () failed in vivo despite in vitro activity, highlighting pharmacokinetic challenges in imidazo[1,2-b]pyridazine drug design .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Aromatic groups (phenyl, trifluoromethyl) enhance target binding via hydrophobic interactions. For example, 2-trifluoromethyl in improves kinase selectivity .
  • Position 3 : Halogens (I, Cl, Br) facilitate cross-coupling or act as hydrogen-bond acceptors. Iodo derivatives are pivotal in radioimaging or PET tracer development .
  • Position 6: Electron-withdrawing groups (Cl, CF3) or extended aromatic systems (phenoxy) optimize kinase inhibition by mimicking ATP’s adenine moiety .

Biologische Aktivität

3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is C11H8IN3C_{11}H_{8}IN_{3}. The presence of iodine and phenyl groups contributes to its unique reactivity and biological profile. The compound's structure allows for various nucleophilic substitution reactions, which are crucial for synthesizing derivatives with enhanced biological activity.

The biological activity of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-b]pyridazine exhibit significant activity against multidrug-resistant strains of bacteria and fungi. For example, compounds in this class have demonstrated potent effects against Mycobacterium tuberculosis (Mtb) and other pathogens .
  • Anthelmintic Activity : A series of related compounds were synthesized and evaluated for their anthelmintic properties against Haemonchus contortus, showing in vitro LD(99) values comparable to Ivermectin, a standard nematocide .
  • Amyloid Plaque Binding : Research indicates that imidazo[1,2-b]pyridazines can bind to amyloid plaques associated with Alzheimer's disease, suggesting potential applications in neurodegenerative disorders .

Biological Activity Data

The following table summarizes the biological activities reported for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine and its derivatives:

Compound NameActivity TypeTarget Organism/ConditionIC50/LD99 ValueReference
3-Iodo-2-phenylimidazo[1,2-b]pyridazineAntimicrobialMycobacterium tuberculosisTBD
Derivative AAnthelminticHaemonchus contortus30 nM
Derivative BAmyloid Plaque BindingAlzheimer's Disease ModelTBD

Case Studies

  • Antimicrobial Efficacy Against Mtb : A high-throughput screening campaign identified several imidazo[1,2-b]pyridazine derivatives with significant activity against Mtb. The study highlighted the importance of substituent variations on the phenyl ring in enhancing biological activity .
  • Anthelmintic Activity : In vitro studies demonstrated that certain derivatives exhibited potent anthelmintic effects comparable to established drugs like Ivermectin. The most active compounds showed LD(99) values around 30 nM, indicating a promising therapeutic index .
  • Neurodegenerative Disease Models : Compounds from this class were evaluated for their ability to bind amyloid plaques in vitro. These findings suggest potential applications in the development of imaging agents or therapeutics for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions between substituted imidazoles and halogenated pyridazines. For example, iodine incorporation may occur via Ullmann coupling or direct iodination under controlled conditions (e.g., using N-iodosuccinimide in acetic acid). Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., Pd/Cu systems). Characterization via 1^1H/13^13C NMR and X-ray crystallography is critical to confirm regioselectivity and purity .

Q. How are structural and electronic properties of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography resolves the planar heterocyclic core and iodine-substituent orientation. Spectroscopic techniques like FT-IR and UV-Vis assess electronic transitions, while NMR (e.g., 13^{13}C DEPT) identifies carbon environments. Hirshfeld surface analysis quantifies intermolecular interactions, particularly iodine’s role in crystal packing .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Competitive binding assays (e.g., displacement of 3^3H-diazepam in rat brain membranes) measure affinity for CNS targets. Kinase inhibition (e.g., c-Met/VEGFR2) is tested via enzymatic assays with ATP analogs. IC50_{50} values are calculated using nonlinear regression, with positive controls (e.g., staurosporine) to validate protocols .

Advanced Research Questions

Q. How do substituent modifications (e.g., iodine vs. bromine) affect target binding and pharmacokinetics?

  • Methodological Answer : Comparative studies using halogen-swapped analogs reveal iodine’s superior van der Waals interactions in hydrophobic pockets (e.g., kinase ATP-binding sites). Pharmacokinetic profiling (e.g., LogP, metabolic stability in liver microsomes) shows iodine’s increased lipophilicity but potential oxidative liabilities. DFT calculations correlate Mulliken charges with binding free energies .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies may arise from poor blood-brain barrier penetration or off-target effects. Solutions include:

  • Prodrug design : Esterification of polar groups to enhance bioavailability.
  • Tissue distribution studies : Radiolabeled 125^{125}I analogs tracked via PET/SPECT imaging.
  • Metabolite identification : LC-MS/MS analysis of plasma and brain homogenates .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., Haspin kinase). MD simulations (AMBER) assess stability of ligand-receptor complexes. QSAR models trained on IC50_{50} data identify favorable substituents (e.g., 3′,4′-methylenedioxy groups enhance binding by 10-fold) .

Q. What experimental controls are essential when analyzing data from heterocyclic analogs?

  • Methodological Answer :

  • Synthetic controls : Include intermediates (e.g., non-iodinated precursors) to rule out residual reactants.
  • Biological controls : Use scrambled analogs or enantiomers to confirm structure-specific effects.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.